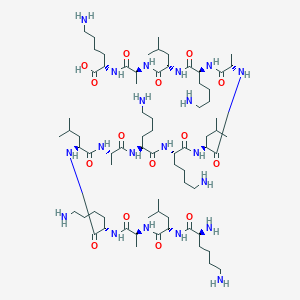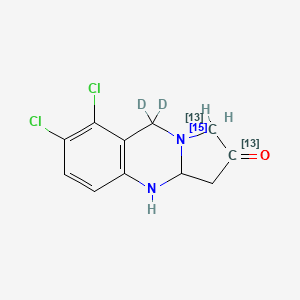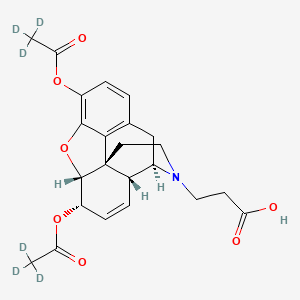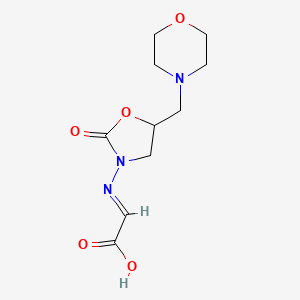
Edta-AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetic acid acetoxymethyl ester, commonly known as Edta-AM, is a membrane-permeant form of the metal chelator ethylenediaminetetraacetic acid. This compound is widely used in various scientific fields due to its ability to chelate metal ions within cells. Once internalized, cytoplasmic esterases decompose the acetoxymethyl esters, releasing the active ligand ethylenediaminetetraacetic acid, which isolates metal ions within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Edta-AM involves the esterification of ethylenediaminetetraacetic acid with acetoxymethyl groups. This process typically requires the use of acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Edta-AM undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by water or enzymes, leading to the release of ethylenediaminetetraacetic acid.
Chelation: The primary function of this compound is to chelate metal ions. This involves the formation of stable complexes with metal ions such as calcium, magnesium, and iron.
Common Reagents and Conditions
Hydrolysis: Water or enzymatic conditions are used for hydrolysis.
Chelation: Metal ions in aqueous solutions are commonly used for chelation reactions.
Major Products Formed
Hydrolysis: Ethylenediaminetetraacetic acid and acetoxymethyl alcohol.
Chelation: Metal-ethylenediaminetetraacetic acid complexes.
Aplicaciones Científicas De Investigación
Edta-AM has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and to remove metal ions from solutions.
Biology: Employed in cell biology to study the role of metal ions in cellular processes. It is also used to load cells with ethylenediaminetetraacetic acid for intracellular metal ion chelation.
Medicine: Investigated for its potential in treating metal ion-related disorders and for its use in chelation therapy.
Industry: Utilized in various industrial processes to remove metal ion contaminants and to stabilize metal ion solutions
Mecanismo De Acción
Edta-AM exerts its effects through the chelation of metal ions. Once inside the cell, cytoplasmic esterases hydrolyze the acetoxymethyl esters, releasing ethylenediaminetetraacetic acid. The released ethylenediaminetetraacetic acid then binds to metal ions, forming stable complexes that are sequestered within the cell. This chelation process helps in isolating metal ions and preventing their participation in cellular reactions .
Comparación Con Compuestos Similares
Edta-AM is unique in its ability to permeate cell membranes, unlike its parent compound ethylenediaminetetraacetic acid, which is membrane-impermeant. Similar compounds include:
Ethylenediaminetetraacetic acid: A widely used chelating agent but lacks membrane permeability.
Ethylenediaminedisuccinic acid: Another chelating agent with similar properties but different metal ion affinities.
Nitrilotriacetic acid: A chelating agent with a lower affinity for metal ions compared to ethylenediaminetetraacetic acid
This compound’s unique membrane permeability and efficient chelation properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C22H32N2O16 |
|---|---|
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C22H32N2O16/c1-15(25)33-11-37-19(29)7-23(8-20(30)38-12-34-16(2)26)5-6-24(9-21(31)39-13-35-17(3)27)10-22(32)40-14-36-18(4)28/h5-14H2,1-4H3 |
Clave InChI |
BYZOHUNEZPRPFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC(=O)CN(CCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)









